molecular formula C9H5F2N B1457585 6,8-Difluoroisoquinoline CAS No. 1499818-92-6

6,8-Difluoroisoquinoline

Cat. No. B1457585
M. Wt: 165.14 g/mol
InChI Key: TUURPHCVSJQJIQ-UHFFFAOYSA-N
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Description

6,8-Difluoroisoquinoline is a heterocyclic compound that has attracted significant attention due to its diverse properties and potential applications in various research fields. It has a molecular weight of 165.14 g/mol .


Synthesis Analysis

The synthesis of fluorinated isoquinolines has seen significant progress over the past decade . A variety of isoquinolinic ring assembly techniques has enabled the introduction of diverse fluorine-containing functionalities which can enhance potential bioactivity and industrial utility . This includes both noncatalyzed and transition metal-catalyzed synthetic approaches .

It has a storage temperature of 4 degrees Celsius . The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 235.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

1. Antimalarial Therapy

The use of 8-aminoquinolines, a related compound class to 6,8-difluoroisoquinoline, has been crucial in the treatment of latent malaria. These compounds have shown significant efficacy against malaria, highlighting the potential of structurally similar compounds like 6,8-difluoroisoquinoline in similar therapeutic contexts (Baird, 2019).

2. Eco-Friendly Chemical Synthesis

Research on the construction of tetrahydroisoquinoline derivatives, including those related to 6,8-difluoroisoquinoline, has emphasized the importance of these compounds in developing eco-friendly and sustainable chemical synthesis methods (Damera & Pagadala, 2023).

3. Development of Anticancer Agents

Compounds containing the 8-hydroxyquinoline nucleus, structurally similar to 6,8-difluoroisoquinoline, have been found to exhibit a wide range of biological activities, including anticancer effects. This indicates the potential of 6,8-difluoroisoquinoline derivatives in the development of anticancer drugs (Saadeh, Sweidan, & Mubarak, 2020).

4. Antibacterial Applications

Research into the structure-activity relationships of antibacterial quinolines, which includes compounds like 6,8-difluoroisoquinoline, has led to the synthesis of new drugs with significant antibacterial activities. This underscores the importance of these compounds in addressing bacterial infections (Koga et al., 1980).

5. Photophysical and Optical Applications

Studies on 8-hydroxyquinolines have revealed their potential in metallosupramolecular chemistry, suggesting that derivatives of 6,8-difluoroisoquinoline could have applications in the development of new supramolecular sensors and emitting devices (Albrecht, Fiege, & Osetska, 2008).

Safety And Hazards

The safety information for 6,8-Difluoroisoquinoline indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,8-difluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUURPHCVSJQJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Matthews, AN Matthews - Journal of Fluorine Chemistry, 2000 - Elsevier
Nucleophilic fluoride fluoro-dechlorination of four isoquinolines (5,6,7,8-tetrachloro-,3,5,6,7,8-pentachloro-,3,4,5,6,7,8-hexachloro- and 1,3,4,5,6,7,8-heptachloro-isoquinoline) led to the …
Number of citations: 4 www.sciencedirect.com

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